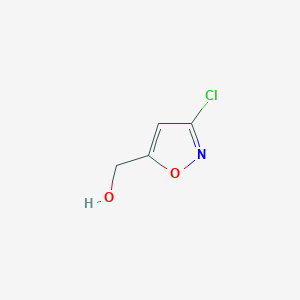

(3-Chloro-1,2-oxazol-5-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-1,2-oxazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO2/c5-4-1-3(2-7)8-6-4/h1,7H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYVQDNFGMZJNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30556141 | |

| Record name | (3-Chloro-1,2-oxazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105175-03-9 | |

| Record name | (3-Chloro-1,2-oxazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 3 Chloro 1,2 Oxazol 5 Yl Methanol

Transformation Reactions of the Hydroxymethyl Moiety

The hydroxymethyl group at the C5 position of the isoxazole (B147169) ring is a primary site for functionalization, enabling the introduction of various new chemical entities through oxidation, esterification, etherification, and substitution.

Oxidation to Carboxylic Acid Derivatives (e.g., 3-chloro-1,2-oxazole-5-carboxylic acid)

The primary alcohol of (3-chloro-1,2-oxazol-5-yl)methanol can be readily oxidized to the corresponding carboxylic acid, 3-chloro-1,2-oxazole-5-carboxylic acid. This transformation is a key step in the synthesis of many pharmaceutical and agrochemical compounds. Various oxidizing agents can be employed to achieve this conversion, with the choice of reagent often depending on the desired yield and the tolerance of other functional groups within the molecule.

Common oxidation methods include the use of chromium-based reagents, such as Jones reagent (CrO₃ in aqueous sulfuric acid and acetone), or milder, more selective oxidants like manganese dioxide (MnO₂) or potassium permanganate (B83412) (KMnO₄) under controlled conditions. The resulting 3-chloro-1,2-oxazole-5-carboxylic acid is a stable, crystalline solid that can be further derivatized, for example, by converting the carboxylic acid to an acid chloride, ester, or amide.

| Reagent | Conditions | Product |

| Jones Reagent (CrO₃/H₂SO₄/Acetone) | 0°C to room temperature | 3-chloro-1,2-oxazole-5-carboxylic acid |

| Potassium Permanganate (KMnO₄) | Basic conditions, heat | 3-chloro-1,2-oxazole-5-carboxylic acid |

| Manganese Dioxide (MnO₂) | Inert solvent (e.g., dichloromethane), reflux | 3-chloro-1,2-oxazole-5-carbaldehyde |

Esterification and Etherification Reactions

The hydroxyl group of this compound can participate in standard esterification and etherification reactions to yield a wide array of derivatives.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its more reactive derivative (e.g., an acyl chloride or anhydride) in the presence of an acid catalyst or a coupling agent. For instance, reaction with acetyl chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270) yields (3-chloro-1,2-oxazol-5-yl)methyl acetate (B1210297).

Etherification , such as the Williamson ether synthesis, can be performed by first deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to form the desired ether.

These reactions are valuable for modifying the steric and electronic properties of the molecule, which can be crucial for tuning its biological activity or physical characteristics.

| Reaction Type | Reagents | Product Example |

| Esterification | Acetic anhydride (B1165640), pyridine | (3-chloro-1,2-oxazol-5-yl)methyl acetate |

| Etherification | Sodium hydride, Methyl iodide | 3-chloro-5-(methoxymethyl)-1,2-oxazole |

Substitution of the Hydroxyl Group

The hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions. A common strategy involves the reaction with a sulfonyl chloride, such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), in the presence of a base to form a mesylate or tosylate ester, respectively. These sulfonates are excellent leaving groups and can be readily displaced by a variety of nucleophiles.

Another method for substitution is reaction with a halogenating agent, such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), to replace the hydroxyl group with a halogen atom. For example, treatment with thionyl chloride converts the alcohol to 3-chloro-5-(chloromethyl)-1,2-oxazole. This di-halogenated intermediate is a versatile precursor for further functionalization.

| Reagent | Intermediate | Subsequent Nucleophile | Final Product Example |

| Methanesulfonyl chloride, Et₃N | (3-chloro-1,2-oxazol-5-yl)methyl mesylate | Sodium azide | 5-(azidomethyl)-3-chloro-1,2-oxazole |

| Thionyl chloride (SOCl₂) | 3-chloro-5-(chloromethyl)-1,2-oxazole | Potassium cyanide | (3-chloro-1,2-oxazol-5-yl)acetonitrile |

Reactions Involving the Halogen (Chlorine) on the Isoxazole Ring

The chlorine atom at the C3 position of the isoxazole ring is less reactive than the hydroxymethyl group but can undergo reactions under specific conditions, allowing for the modification of the heterocyclic core.

Nucleophilic Substitution Reactions

While nucleophilic aromatic substitution on electron-rich heterocycles can be challenging, the presence of the electron-withdrawing isoxazole ring can facilitate the displacement of the C3-chlorine by strong nucleophiles. wikipedia.org These reactions often require elevated temperatures or the use of a catalyst. A range of nucleophiles, including alkoxides, thiolates, and amines, can be used to introduce new functional groups at this position. For example, heating with sodium methoxide (B1231860) in methanol (B129727) can yield 3-methoxy-5-(hydroxymethyl)-1,2-oxazole. The success of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions. numberanalytics.com

| Nucleophile | Conditions | Product Example |

| Sodium methoxide | Heat, Methanol | 3-methoxy-5-(hydroxymethyl)-1,2-oxazole |

| Sodium thiophenoxide | DMF, Heat | 5-(hydroxymethyl)-3-(phenylthio)-1,2-oxazole |

| Ammonia | High pressure, Heat | 3-amino-5-(hydroxymethyl)-1,2-oxazole |

Cross-Coupling Methodologies for Further Functionalization

Modern cross-coupling reactions provide a powerful toolkit for the functionalization of halogenated heterocycles like this compound. nih.gov Palladium-catalyzed reactions, such as the Suzuki, Stille, Heck, and Sonogashira couplings, are particularly effective for forming new carbon-carbon and carbon-heteroatom bonds at the C3 position. nih.govresearchgate.net

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base can introduce a variety of aryl or vinyl substituents.

Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon triple bond by coupling with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. researchgate.net

These cross-coupling reactions significantly expand the synthetic utility of this compound, enabling the construction of highly functionalized isoxazole derivatives that are of interest in medicinal chemistry and materials science. researchgate.net The development of more efficient catalysts and reaction conditions continues to broaden the scope of these transformations. nih.gov

| Coupling Reaction | Coupling Partner | Catalyst/Base | Product Example |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-(hydroxymethyl)-3-phenyl-1,2-oxazole |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-(hydroxymethyl)-3-(phenylethynyl)-1,2-oxazole |

| Stille Coupling | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | 5-(hydroxymethyl)-3-vinyl-1,2-oxazole |

Electrophilic and Nucleophilic Aromatic Substitution on the Oxazole (B20620) Core

The reactivity of the isoxazole ring in this compound towards aromatic substitution is dictated by the inherent electronic properties of the heterocyclic system and the influence of its substituents: the chloro group at the 3-position and the hydroxymethyl group at the 5-position.

Electrophilic Aromatic Substitution

The isoxazole ring is generally considered an electron-deficient aromatic system, which typically deactivates it towards electrophilic aromatic substitution compared to benzene (B151609). However, substitution can occur, and the regioselectivity is highly influenced by the existing substituents. In the case of isoxazoles, electrophilic attack predominantly occurs at the C4 position. This preference is attributed to the relative stability of the resulting cationic intermediate (Wheland intermediate). Attack at C4 allows for the positive charge to be delocalized without placing it on the heteroatoms to the same extent as attack at other positions, which would be less stable.

For this compound, the substituents play a crucial role in modulating this reactivity. The chloro group at the 3-position is an electron-withdrawing group via induction but can also act as a weak resonance donor. The hydroxymethyl group at the 5-position is primarily a weak electron-withdrawing group due to the electronegativity of the oxygen atom. Both groups tend to deactivate the ring towards electrophilic attack.

Despite the deactivating nature of the substituents, if an electrophilic substitution were to occur, it would be directed to the C4 position. Research on related substituted isoxazoles supports this. For instance, the nitration of 5-phenylisoxazole (B86612) and 3-methyl-5-phenylisoxazole (B94393) with nitric acid in acetic anhydride has been shown to yield the corresponding 4-nitro derivatives as major products. clockss.org Similarly, the synthesis of 3,4,5-trisubstituted isoxazoles often involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes in the presence of an electrophile like iodine monochloride (ICl), leading to the formation of 4-iodoisoxazoles. nih.gov

A representative electrophilic substitution reaction on a related isoxazole is the nitration of 5-phenylisoxazole, which yields 4-nitro-5-phenylisoxazole.

| Reactant | Reagent | Product | Reference |

| 5-Phenylisoxazole | HNO₃/Ac₂O | 4-Nitro-5-phenylisoxazole | clockss.org |

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on the isoxazole ring requires the presence of a good leaving group and is facilitated by electron-withdrawing substituents that can stabilize the negative charge of the Meisenheimer-like intermediate. wikipedia.orgbyjus.com In this compound, the chloro atom at the C3 position can act as a leaving group.

The isoxazole ring itself is electron-deficient, which inherently makes it more susceptible to nucleophilic attack than electron-rich aromatic systems. The presence of the chloro group further enhances the electrophilicity of the C3 carbon. The hydroxymethyl group at C5 has a modest electron-withdrawing inductive effect, which can offer some stabilization to the anionic intermediate formed during nucleophilic attack at C3.

Studies on related 3-haloisoxazoles have demonstrated the feasibility of nucleophilic aromatic substitution. For example, 3-bromoisoxazoles have been shown to be inert to substitution under thermal conditions but can undergo amination with phosphazene bases under microwave irradiation to yield 3-aminoisoxazoles. researchgate.net This indicates that the halogen at the C3 position is a viable site for nucleophilic displacement, although it may require activated conditions.

Furthermore, reactions of 5-chloroisoxazoles with various nucleophiles have been reported. mdpi.com While these reactions can sometimes lead to ring isomerization products, they underscore the reactivity of the chlorinated positions on the isoxazole ring towards nucleophiles. In the context of this compound, a nucleophile could potentially displace the chloride at the C3 position.

A generalized scheme for the nucleophilic aromatic substitution on the C3 position of the isoxazole ring is presented below:

| Reactant | Nucleophile (Nu⁻) | Product |

| This compound | Amine | (3-Amino-1,2-oxazol-5-yl)methanol |

| This compound | Alkoxide | (3-Alkoxy-1,2-oxazol-5-yl)methanol |

It is important to note that the reaction conditions, such as the nature of the nucleophile, solvent, and temperature, would be critical in determining the outcome and efficiency of such a substitution reaction.

Spectroscopic and Analytical Characterization Techniques for 3 Chloro 1,2 Oxazol 5 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For (3-Chloro-1,2-oxazol-5-yl)methanol, both ¹H and ¹³C-NMR spectroscopy are utilized to map out the carbon and proton framework.

Proton NMR (¹H-NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to one another. In a typical ¹H-NMR spectrum of this compound, distinct signals are expected for the proton on the oxazole (B20620) ring, the methylene (B1212753) protons of the methanol (B129727) group, and the hydroxyl proton.

The proton on the C4 carbon of the isoxazole (B147169) ring is expected to appear as a singlet in a region characteristic for heterocyclic aromatic protons. The chemical shift of the methylene protons (CH₂) adjacent to the hydroxyl group would likely appear as a singlet or a doublet if coupled to the hydroxyl proton, and its position would be influenced by the electronegativity of the adjacent oxygen atom. The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

For derivatives of this compound, the ¹H-NMR spectra would show additional signals corresponding to the introduced substituents. For instance, in the case of a derivative like N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, characteristic singlets for the methyl (CH₃) and chloromethyl (ClCH₂) groups, as well as signals for the protons on the benzene (B151609) ring, have been observed. uspto.gov

A representative, though not experimentally verified for the specific title compound, ¹H-NMR data set is presented below:

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |

| H4 (isoxazole ring) | ~6.5 | s |

| CH₂ (methanol) | ~4.8 | s |

| OH (hydroxyl) | variable | br s |

| This data is a plausible representation based on related compounds and has not been experimentally confirmed for this compound. |

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. For this compound, distinct signals are expected for the three carbon atoms of the oxazole ring and the carbon of the methanol group.

The C3 and C5 carbons of the isoxazole ring, being attached to heteroatoms (nitrogen and oxygen) and the chlorine atom, are expected to resonate at a lower field compared to the C4 carbon. The carbon of the methanol group (CH₂OH) will have a characteristic chemical shift in the region typical for alcohol carbons.

In derivatives, the ¹³C-NMR spectrum will show additional signals corresponding to the carbons of the substituents. For example, in more complex structures containing isoxazole moieties, the chemical shifts of the ring carbons can be influenced by the nature of the substituents. google.com In N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, the carbons of the acetamide (B32628) group and the benzene ring are clearly distinguishable. uspto.gov

A plausible, yet not experimentally verified, ¹³C-NMR data set for this compound is provided below:

| Carbon Assignment | Chemical Shift (δ) ppm |

| C3 (isoxazole ring) | ~158 |

| C4 (isoxazole ring) | ~102 |

| C5 (isoxazole ring) | ~170 |

| CH₂ (methanol) | ~56 |

| This data is a plausible representation based on related compounds and has not been experimentally confirmed for this compound. |

For chiral derivatives of this compound, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be employed to determine the relative stereochemistry of substituents. These techniques can establish through-space proximity of protons, which is crucial for assigning cis/trans isomerism or the stereoconfiguration of chiral centers. In the study of related heterocyclic structures, NOE experiments have been pivotal in confirming the spatial arrangement of atoms.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=N, C-O, and C-Cl bonds.

A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the methylene group would appear around 2850-3000 cm⁻¹. The C=N stretching vibration of the isoxazole ring is expected in the region of 1600-1650 cm⁻¹. The C-O stretching vibration of the primary alcohol would be observed in the 1000-1260 cm⁻¹ region. The C-Cl stretching vibration typically appears in the fingerprint region, between 600 and 800 cm⁻¹. For instance, in a related compound, N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, characteristic IR signals for the NH and C=O groups of the acetamide functionality were observed at 3300 cm⁻¹ and 1611 cm⁻¹, respectively. uspto.gov

A representative, though not experimentally verified, summary of expected IR absorptions is presented below:

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (alcohol) | 3200-3600 (broad) |

| C-H stretch (alkane) | 2850-3000 |

| C=N stretch (isoxazole) | 1600-1650 |

| C-O stretch (alcohol) | 1000-1260 |

| C-Cl stretch | 600-800 |

| This data is a plausible representation based on related compounds and has not been experimentally confirmed for this compound. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain insights into the structure of a molecule through its fragmentation pattern. For this compound (C₄H₄ClNO₂), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion peak would be observed, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecule under electron ionization would likely involve the loss of small, stable molecules or radicals, such as the loss of the hydroxyl group, the chloromethyl group, or cleavage of the isoxazole ring. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula. google.com For related compounds like N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, the mass spectrum shows two molecular ion peaks with intensities characteristic of a compound containing one chlorine atom. uspto.gov

A predicted, but not experimentally verified, mass spectrometry data summary is as follows:

| Ion | m/z (relative abundance) |

| [M]⁺ (³⁵Cl) | 149 (100%) |

| [M+2]⁺ (³⁷Cl) | 151 (32%) |

| This data is a plausible representation based on the molecular formula and has not been experimentally confirmed for this compound. |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This technique is crucial for verifying the empirical and molecular formula of a newly synthesized compound. For this compound (C₄H₄ClNO₂), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent elements.

The experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the calculated values to confirm the purity and identity of the compound. For instance, elemental analysis of a derivative, C₂₇H₃₉N₃O₄S, showed experimental values that were very close to the calculated percentages for C, H, N, and S. google.com

The calculated elemental composition for this compound is presented below:

| Element | Theoretical Percentage |

| Carbon (C) | 32.12% |

| Hydrogen (H) | 2.70% |

| Chlorine (Cl) | 23.71% |

| Nitrogen (N) | 9.37% |

| Oxygen (O) | 21.40% |

| This data is calculated based on the molecular formula and serves as a theoretical reference. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of isoxazole, the parent heterocycle, has been a subject of both experimental and theoretical investigations. The unsubstituted isoxazole ring exhibits characteristic absorption bands in the UV region, which are attributed to π → π* and n → π* electronic transitions. Theoretical studies, often employing Time-Dependent Density Functional Theory (TD-DFT), have been instrumental in assigning these transitions and predicting the absorption maxima (λmax). For instance, computational analyses have explored the UV/Visible absorption spectra of isoxazole and its derivatives to understand their absorption properties. researchgate.net

The substitution pattern on the isoxazole ring significantly influences the UV-Vis absorption characteristics. The introduction of substituents like a chloro group and a hydroxymethyl group, as in this compound, is expected to cause shifts in the absorption bands compared to the parent isoxazole. The chloro group, being an auxochrome with electron-withdrawing effects, and the hydroxymethyl group can alter the energy of the molecular orbitals involved in the electronic transitions.

Detailed research findings on the specific UV-Vis spectrum of this compound are not extensively available in the public domain. However, analysis of related substituted isoxazoles provides a basis for understanding its expected spectral behavior. For many substituted isoxazoles, the primary absorption bands are typically observed in the range of 200-300 nm. The exact position and intensity of these bands are sensitive to the nature and position of the substituents.

In the absence of direct experimental data, computational methods serve as a powerful tool for predicting the UV-Vis spectra of novel compounds. nih.govcomputabio.com Advanced computational models can simulate the electronic absorption spectra, providing theoretical λmax values and oscillator strengths. These predictions, when correlated with experimental data from structurally similar compounds, can offer reliable insights into the electronic structure of this compound.

A hypothetical UV-Vis data table for this compound and related isoxazole derivatives, based on typical values found in the literature for analogous compounds, is presented below to illustrate the expected absorption ranges.

Table 1: Illustrative UV-Vis Absorption Data for Substituted Isoxazoles

| Compound | Substituents | Typical λmax (nm) | Solvent | Electronic Transition (Tentative Assignment) |

| Isoxazole | Unsubstituted | ~210 | Ethanol | π → π |

| 3,5-Dimethylisoxazole | 3-CH₃, 5-CH₃ | ~220 | Methanol | π → π |

| 3-Chloro-5-phenylisoxazole | 3-Cl, 5-C₆H₅ | ~260 | Chloroform | π → π* (extended conjugation) |

| This compound (Expected) | 3-Cl, 5-CH₂OH | 220-240 | Methanol | π → π* |

Note: The data in this table is illustrative and based on general knowledge of isoxazole spectroscopy. Actual experimental values for this compound may vary.

Further experimental studies are necessary to definitively determine the UV-Vis spectroscopic profile of this compound and its derivatives. Such studies would involve dissolving the compound in a suitable transparent solvent, like methanol or ethanol, and recording its absorption spectrum over the UV-Vis range. The resulting data would be invaluable for quality control, stability studies, and for understanding the electronic properties of this class of compounds.

Applications and Advanced Research Directions for 3 Chloro 1,2 Oxazol 5 Yl Methanol Analogues

Research in Medicinal Chemistry and Drug Discovery (excluding clinical/safety)

The versatility of the isoxazole (B147169) ring system allows it to be a central component in the design of new therapeutic agents. researchgate.net Researchers are continually exploring new synthetic methods and structural modifications to create isoxazole derivatives with enhanced bioactivity and selectivity. nih.govrsc.org

Design and Synthesis of Isoxazole-Containing Hybrid Compounds

The design of isoxazole-containing hybrid compounds is a prominent strategy in medicinal chemistry. This approach involves combining the isoxazole scaffold with other pharmacologically active moieties to create a single molecule with potentially synergistic or multi-target effects. researchgate.netresearchgate.net A common synthetic route to achieve this is through 1,3-dipolar cycloaddition reactions. nih.govmdpi.com For instance, nitrile oxides, which can be generated in situ from corresponding hydroximoyl chlorides or aldoximes, react with alkynes to form the isoxazole ring. nih.govorganic-chemistry.org

Recent synthetic strategies focus on efficiency and green chemistry principles, employing methods like microwave-assisted synthesis to enhance reaction rates and yields. researchgate.net The synthesis of isoxazole-tethered quinone-amino acid hybrids, for example, has been achieved through a 1,3-dipolar cycloaddition followed by an oxidation reaction. nih.gov Another approach involves the Sonogashira coupling of acid chlorides with terminal alkynes, followed by a 1,3-dipolar cycloaddition to furnish isoxazoles in a one-pot, three-component reaction. organic-chemistry.org The development of fused isoxazoles, where the isoxazole ring is part of a larger polycyclic system, represents another frontier, often involving intramolecular cycloaddition reactions. mdpi.com

A variety of isoxazole-containing hybrid compounds have been synthesized, including:

Isoxazole-quinone-amino acid hybrids: Designed to combine the biological activities of quinones and amino acids with the isoxazole scaffold. nih.gov

Isoxazole/isoquinolinone hybrids: Fused frameworks prepared through 1,3-dipolar cycloadditions of nitrones and nitrile oxides. mdpi.com

Isoxazole–triazole conjugates: Synthesized via a multi-step approach, combining two biologically active heterocyclic rings. researchgate.net

These synthetic endeavors highlight the modularity of isoxazole chemistry, allowing for the creation of diverse and complex molecular architectures tailored for specific biological investigations. rsc.org

Exploration of Isoxazole Scaffolds as Pharmacophores

The isoxazole ring is considered a crucial pharmacophore, which is the essential structural part of a molecule responsible for its biological activity. researchgate.net Its value lies in its unique electronic and structural properties. The nitrogen and oxygen atoms in the ring can act as hydrogen bond acceptors, while the aromatic ring itself can participate in π-π stacking interactions with biological targets. researchgate.net These features enable isoxazole derivatives to bind to a wide range of enzymes and receptors. rsc.org

The isoxazole moiety is present in several clinically used drugs, demonstrating its success as a pharmacophore. researchgate.net Examples include the anti-rheumatic drug Leflunomide, the non-steroidal anti-inflammatory drug (NSAID) Valdecoxib, and the anticonvulsant Zonisamide. researchgate.net The incorporation of an isoxazole scaffold into a drug candidate can improve its pharmacokinetic profile, enhance efficacy, and potentially reduce toxicity. nih.gov

Researchers often use the isoxazole ring as a bioisostere, a substituent or group with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. For example, it has been used as a replacement for other aromatic rings in drug design to optimize binding affinity and other properties. taylorandfrancis.com The versatility of the isoxazole scaffold allows for extensive structural modifications, which is a key aspect of lead optimization in drug discovery. nih.gov

Structure-Activity Relationship (SAR) Studies of Oxazole (B20620) Derivatives (conceptual approaches)

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For isoxazole derivatives, SAR studies typically involve systematically modifying the substituents at different positions of the isoxazole ring and any associated side chains to observe the impact on a specific biological effect. researchgate.netresearchgate.net

The conceptual approach to SAR for isoxazole derivatives involves several key steps:

Identification of a Lead Compound: Starting with an isoxazole derivative that shows promising, albeit non-optimized, biological activity.

Systematic Modification: Creating a library of analogues by altering substituents at various positions (e.g., C3, C4, and C5 of the isoxazole ring). This can involve changing the size, electronic properties (electron-donating or electron-withdrawing), and lipophilicity of the substituents. utmb.edu

Biological Evaluation: Testing the synthesized analogues in relevant biological assays to determine their potency, selectivity, and efficacy.

Data Analysis and Model Building: Analyzing the relationship between the structural changes and the observed biological activity. This can lead to the development of a pharmacophore model or a quantitative structure-activity relationship (QSAR) model. acs.org

For example, SAR studies on isoxazole-based cyclooxygenase (COX) inhibitors have shown that the nature and position of substituents on the phenyl rings attached to the isoxazole core are crucial for both potency and selectivity for COX-2 over COX-1. nih.gov Similarly, SAR studies on isoxazole-carboxamide derivatives as AMPA receptor modulators have revealed that specific substitutions on the phenyl ring and the carboxamide group are key to their inhibitory effects. nih.gov These studies provide a rational basis for the design of more potent and selective isoxazole-based therapeutic agents. researchgate.net

Mechanisms of Action for Isoxazole Derivatives at Molecular Targets

Isoxazole derivatives exert their biological effects by interacting with a wide array of molecular targets. researchgate.net Understanding these mechanisms is crucial for the rational design of new drugs. The structural features of the isoxazole ring, such as its ability to participate in hydrogen bonding and π-π stacking, allow for specific interactions with the active sites of enzymes and the binding pockets of receptors. researchgate.netrsc.org

Isoxazole derivatives have been extensively studied as inhibitors of various enzymes.

Cyclooxygenase (COX) Inhibition: A significant area of research has focused on isoxazole analogues as selective COX-2 inhibitors. nih.gov COX enzymes are involved in the synthesis of prostaglandins, which mediate inflammation and pain. nih.gov Drugs like Valdecoxib, which contains an isoxazole core, are designed to selectively inhibit COX-2, thereby reducing inflammation with a lower risk of gastrointestinal side effects associated with non-selective COX inhibitors. researchgate.netnih.gov SAR studies have shown that vicinal diaryl substituents on the isoxazole ring are important for COX-2 selectivity. nih.gov For instance, the compound 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole has demonstrated significant inhibitory activity against both COX-2 and lipoxygenase (LOX). nih.gov

Phosphopantetheinyl Transferase (PPTase) Inhibition: PPTases are essential enzymes in bacteria, fungi, and humans that are involved in the biosynthesis of fatty acids, polyketides, and non-ribosomal peptides. nih.gov They are considered attractive targets for the development of new antimicrobial agents. cornell.edu While research on isoxazole-based PPTase inhibitors is an emerging area, the general strategy involves designing molecules that can bind to the active site of the enzyme, often competing with its natural substrate, coenzyme A. nih.gov The development of inhibitors for PPTases, such as those from Mycobacterium tuberculosis, is an active area of research. cornell.edu

Isoxazole analogues have also been designed to interact with various receptors in the central nervous system.

GABA Receptor Interaction: The γ-aminobutyric acid (GABA) receptor is the main inhibitory neurotransmitter receptor in the brain and a target for many drugs, including anesthetics and anxiolytics. bohrium.com Certain isoxazole derivatives, such as muscimol (B1676869) (a natural product) and the anticonvulsant drug Zonisamide, interact with the GABAergic system. nih.gov The isoxazoline (B3343090) ectoparasiticide fluralaner (B1663891), for example, acts by inhibiting arthropod GABA receptors. nih.gov Studies on fluralaner have shown that specific amino acid residues within the transmembrane domain of the receptor are critical for its antagonistic effect, highlighting the potential for designing selective modulators. nih.gov Research in this area aims to develop isoxazole-based compounds that can modulate GABA receptor activity for therapeutic benefit in neurological and psychiatric disorders. bohrium.com

Development of Novel Heterocyclic Systems Incorporating Oxazole Moieties

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, serves as a valuable scaffold in the synthesis of more complex, fused heterocyclic systems. mdpi.comnih.gov These fused systems are of significant interest in medicinal and materials chemistry due to their diverse biological and physical properties. mdpi.comtandfonline.com The inherent reactivity of the isoxazole ring, particularly its susceptibility to ring-opening reactions under various conditions, makes it a versatile precursor for constructing novel molecular architectures. wikipedia.org

Researchers have developed numerous strategies for the synthesis of fused isoxazoles. mdpi.com One common approach involves the condensation of 3-aryl-4-formyl isoxazoles with 1,2-diamines, which can lead to the formation of novel seven-membered (isoxazolo-[5,4-b]-benzodiazepines) and 14-membered heterocyclic systems. tandfonline.com For instance, the reaction of 5-chloro-4-formyl-3-phenylisoxazole with orthophenylenediamine can yield isoxazolo-[5,4-b]-benzodiazepine through the nucleophilic attack of the amino group on the isoxazole ring, followed by dehydrochlorination. tandfonline.comtandfonline.com Similarly, reacting the same isoxazole precursor with 1,2-diamino ethane (B1197151) can produce large macrocyclic structures like 14-membered di-isoxazolo-tetra-aza-cyclo-tetra-deca-dienes. tandfonline.com

Another powerful method for constructing five-membered heterocycles, including fused isoxazoles, is the 1,3-dipolar cycloaddition reaction. nih.gov This strategy allows for the creation of isoxazole and isoxazoline rings from nitrile oxides and alkynes or alkenes, respectively. nih.gov These resulting structures can then be further modified. For example, researchers have developed pathways to fuse isoxazole rings with isoquinolinone systems, starting with a 1,3-dipolar cycloaddition followed by an Ullmann-type cyclisation, resulting in hybrid molecules with potential pharmaceutical applications. nih.gov Sequential reactions, such as the Ugi multicomponent reaction followed by an intramolecular N-oxide cyclization (INOC), have also been employed to create unique fused isoxazole and isoxazoline ring systems from simple starting materials. capes.gov.br

The synthesis of these novel heterocyclic systems is not merely a chemical curiosity; it is driven by the quest for new compounds with enhanced or unique biological activities. Fused isoxazoles have demonstrated a wide range of pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.com The combination of the isoxazole scaffold with other heterocyclic rings, such as imidazoline (B1206853) and 1,2,3-triazine, has led to the creation of entirely new condensed heterocyclic systems. researchgate.net

Agrochemical Research and Development

The isoxazole scaffold is a cornerstone in modern agrochemical research, forming the structural basis for a variety of herbicides, insecticides, and fungicides. researchgate.net Its versatility allows for the synthesis of a wide range of derivatives with diverse modes of action and biological efficacies, making it a valuable tool in crop protection. researchgate.netresearchgate.net

Synthesis of Oxazole-Bearing Agrochemical Candidates

The synthesis of agrochemical candidates often involves incorporating the isoxazole ring as a key pharmacophore. researchgate.netgoogle.com A variety of synthetic routes are employed to create these molecules. For example, 3,5-disubstituted isoxazoles with potential insecticidal activity have been synthesized by reacting substituted chalcones with hydroxylamine (B1172632) hydrochloride. jst.go.jp Another common method is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. wikipedia.org

In the development of new agrochemicals, the isoxazole moiety is often introduced to modify existing active compounds or to create entirely new classes of pesticides. For instance, novel pyrazole (B372694) amide compounds containing an isoxazole unit have been synthesized, based on the structure of the insecticide chlorantraniliprole, showing promising activity against various pests. sioc-journal.cn Similarly, isoxazole-containing neonicotinoids have been created by reacting nitromethylene analogues with aromatic aldehydes. nih.gov The goal of these synthetic efforts is to develop candidates with high efficacy, selectivity, and favorable environmental profiles. google.comgoogle.com

Herbicidal Properties of Isoxazole Derivatives

Isoxazole derivatives represent a significant class of herbicides used to control a wide range of weeds in major crops like corn and soybeans. mda.state.mn.usgoogle.com Many of these compounds are effective against weeds that have developed resistance to other common herbicides, such as glyphosate. mda.state.mn.usnih.gov

The primary mode of action for many herbicidal isoxazoles is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). umn.eduwssa.net This enzyme is crucial for the biosynthesis of plastoquinone, which in turn is a necessary cofactor for phytoene (B131915) desaturase, an enzyme in the carotenoid synthesis pathway. wssa.net By inhibiting HPPD, these herbicides disrupt carotenoid production. Carotenoids protect chlorophyll (B73375) from photo-oxidation; without them, the chlorophyll is rapidly destroyed by sunlight, leading to bleaching of the plant tissues and eventual death. mda.state.mn.us Isoxaflutole is a prominent example of an HPPD-inhibiting isoxazole herbicide. mda.state.mn.usumn.educroplife.org.au

Other isoxazole herbicides, such as isoxaben, function by inhibiting cellulose (B213188) biosynthesis. wikipedia.orgcroplife.org.au The biochemical and physiological effects of isoxazole herbicides have been studied in detail, showing a strong correlation between their herbicidal activity and the accumulation of protoporphyrin IX, indicating inhibition of protoporphyrinogen (B1215707) oxidase (Protox) as another potential target. acs.org

| Herbicide Class | Example Compound | Mode of Action | Primary Use |

| HPPD Inhibitors | Isoxaflutole | Inhibition of 4-hydroxyphenylpyruvate dioxygenase, leading to bleaching. mda.state.mn.usumn.eduwssa.net | Selective control of broadleaf and grass weeds in corn. mda.state.mn.us |

| Cellulose Biosynthesis Inhibitors | Isoxaben | Inhibition of cellulose synthesis. wikipedia.orgcroplife.org.au | Pre-emergence control of broadleaf weeds. wikipedia.org |

This table provides examples of herbicidal isoxazole derivatives and their mechanisms of action.

Insecticidal Activity Investigations

Analogues of (3-Chloro-1,2-oxazol-5-yl)methanol are extensively investigated for their insecticidal properties against a broad spectrum of agricultural and veterinary pests. researchgate.netacs.org The isoxazole and its reduced form, isoxazoline, are key structural motifs in several modern insecticides. acs.orgmdpi.com

A primary target for many isoxazoline-based insecticides is the γ-aminobutyric acid (GABA)-gated chloride channel in the insect nervous system. mdpi.comacs.org By acting as antagonists to this receptor, they block the inhibitory signals, leading to over-excitation of the central nervous system and death of the insect. mdpi.com This mode of action is effective against pests that have developed resistance to other insecticide classes. mdpi.com Compounds like fluralaner are examples of commercially successful isoxazoline insecticides that act on this target. acs.orgacs.org

Research in this area focuses on synthesizing novel derivatives to enhance potency and spectrum of activity. Studies have explored introducing the isoxazole moiety into other insecticidal scaffolds, such as pyrido[1,2-a]pyrimidinone and pyrazole amides, to create hybrid molecules with improved performance. sioc-journal.cnacs.org For example, a series of novel mesoionic compounds incorporating an isoxazole ring exhibited significant insecticidal activity against the bean aphid (Aphis craccivora), with some analogues showing higher potency than the commercial standard triflumezopyrim. acs.org Similarly, novel isoxazoline derivatives containing meta-diamides have shown excellent activity against the fall armyworm (Spodoptera frugiperda). acs.org

| Target Pest | Isoxazole/Isoxazoline Derivative Type | Observed Efficacy | Reference |

| Bean Aphid (Aphis craccivora) | Pyrido[1,2-a]pyrimidinone-isoxazole hybrids | LC₅₀ values of 0.73 and 0.88 µg/mL for top compounds. acs.org | acs.org |

| Fall Armyworm (Spodoptera frugiperda) | Isoxazoline with meta-diamide | LC₅₀ of 3.46 mg/L, significantly better than fipronil. acs.org | acs.org |

| Pulse Beetle (Callosobruchus chinensis) | 3,5-disubstituted isoxazoles | Compound 1a showed higher efficacy (LC₅₀ 36 mg L⁻¹) than dichlorvos. jst.go.jp | jst.go.jp |

| Oriental Armyworm (Mythimna separata) | Pyrazole amides with isoxazole moiety | 100% mortality at 500 µg/mL for most compounds. sioc-journal.cn | sioc-journal.cn |

| Brown Planthopper (Nilaparvata lugens) | Isoxazole-containing neonicotinoids | 40-70% mortality at 4 mg L⁻¹, higher than imidacloprid. nih.gov | nih.gov |

This table summarizes findings from various studies on the insecticidal activity of isoxazole derivatives.

Contributions to Materials Science

While renowned for their biological activities, heterocyclic compounds, including the five-membered rings exemplified by isoxazole, are also gaining significant attention for their applications in materials science. frontiersin.org Their unique electronic properties, structural rigidity, and potential for functionalization make them valuable building blocks for a new generation of smart materials. frontiersin.orgnumberanalytics.com

Role of Five-Membered Heterocycles in Material Applications

Five-membered heterocycles like oxazoles, pyrroles, and thiophenes are fundamental components in the development of advanced materials such as conducting polymers and organic light-emitting diodes (OLEDs). numberanalytics.com The chemical stability and versatile reactivity of these rings allow for the synthesis of a wide range of derivatives with tailored properties. studysmarter.co.uk

The incorporation of isoxazole rings into polymer backbones is an emerging area of research. Polyisoxazoles can be synthesized via the cycloaddition of nitrile-N-oxides with alkynes. rsc.org Recent studies have focused on creating bio-based polyisoxazoles using fatty acid derivatives, aiming to develop more sustainable materials. The thermal properties of these polymers, such as their glass transition temperatures (Tg), can be tuned by altering the structure of the monomers and the polymerization method. rsc.org These materials are being explored for applications like encapsulating thermoelectric generators. rsc.org

Furthermore, isoxazole and isoxazoline derivatives have been investigated for their liquid-crystalline properties. By incorporating these five-membered rings into the core structure of molecules, researchers have synthesized novel compounds that exhibit liquid crystal phases, such as the smectic A (SmA) and nematic phases. researchgate.net This demonstrates the potential of isoxazole-based structures in the development of materials for displays and sensors. The ability to form such ordered phases is crucial for applications that rely on the manipulation of light and electric fields. researchgate.net

Optical and Luminescent Properties of Oxazole Structures

The optical and luminescent properties of oxazole and its isomeric form, isoxazole, are of significant interest due to their potential applications in various fields, including the development of fluorescent probes and materials. The fluorescence characteristics of these heterocyclic structures are highly dependent on the nature and position of substituents on the ring, as well as the surrounding solvent environment.

The introduction of different functional groups can modulate the electronic properties of the oxazole ring, thereby influencing its absorption and emission spectra. For instance, the presence of electron-donating or electron-withdrawing groups can alter the energy levels of the frontier molecular orbitals, leading to shifts in the fluorescence emission color. nih.gov Studies on various heterocyclic compounds have shown that structural modifications can significantly impact their photophysical properties, such as fluorescence quantum yields (ΦF) and Stokes shifts. rsc.orgnih.gov For example, a series of 1,4-phenylene-spaced bis-imidazoles have been shown to exhibit high fluorescence quantum yields, up to 0.90, with a bright blue-green emission that is retained in the solid state. researchgate.net

In the case of isoxazole derivatives, research has demonstrated that their photophysical behavior is influenced by factors such as solvent polarity and the presence of specific substituents. The study of 3-(isoxazol-5-yl)coumarins revealed that their optical properties are primarily dependent on the coumarin (B35378) ring, with fluorescence quantum yields reaching up to 36%. researchgate.net Furthermore, the investigation of pyrrolyl-isoxazole derivatives has highlighted the role of intramolecular charge transfer (TICT) states in their photophysical properties. frontiersin.org The presence of a second electron-accepting fragment in an acceptor-donor-acceptor (A-D-A) arrangement was found to modify the photophysical properties compared to donor-acceptor (D-A) derivatives, resulting in a lower Stokes shift and a linear dependence of the Stokes shift on the solvent polarity function. frontiersin.org

Table 1: Photophysical Properties of Selected Heterocyclic Fluorophores

| Compound/Derivative Class | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) | Solvent | Reference |

| 1,4-phenylene-spaced bis-imidazoles | - | - | up to 0.90 | - | researchgate.net |

| 3-(Isoxazol-5-yl)coumarins | - | 530 (solid state) | up to 0.36 (solution), 0.64 (solid state) | Various | researchgate.net |

| Anthracene-derived Isoxazole Complex (6) | 402 | 425 | 0.60 | Dichloromethane | nih.gov |

| Benzothiazole-difluoroborates (CF3/OMe substituted) | 362.5 | 412.0 | 0.98 | Chloroform | rsc.orgnih.gov |

| 2,1,3-Benzoxadiazole (7) | - | - | - | - |

Note: The data presented is for structurally related or representative compounds to illustrate the range of photophysical properties observed in oxazole and isoxazole derivatives. Specific data for this compound was not available in the cited sources.

Corrosion Inhibition Studies

Isoxazole derivatives have emerged as a promising class of organic compounds for the mitigation of metal corrosion, particularly for mild steel in acidic environments. Their effectiveness stems from the ability of the isoxazole ring, with its heteroatoms (nitrogen and oxygen), to adsorb onto the metal surface, forming a protective barrier that inhibits the corrosive process. This adsorption occurs through the sharing of electrons between the heteroatoms and the vacant d-orbitals of the metal.

Numerous studies have demonstrated that the inhibition efficiency of isoxazole analogues increases with their concentration in the corrosive medium. For example, an isoxazole derivative, (Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one (IOD), showed an increase in inhibition efficiency with rising concentration, reaching a maximum of 96.6% at 300 ppm at 30°C for mild steel in 1 M HCl. Similarly, the study of 5-phenylisoxazole (B86612) (P) and 3-phenyl-5-isoxazolone (PI) as corrosion inhibitors for mild steel in 2 M HCl revealed that the inhibition efficiency increased with inhibitor concentration, achieving maximum values of 66% and 80% for P and PI, respectively, at a concentration of 10 x 10⁻⁴ M. nih.gov The adsorption of these inhibitors on the mild steel surface was found to be spontaneous and followed the Langmuir adsorption isotherm model. nih.gov

The molecular structure of the isoxazole derivative plays a crucial role in its inhibitory performance. The presence of multiple adsorption sites, such as those provided by the isoxazole ring and other functional groups, can enhance the formation of complexes with metal ions and on the metal surface. nih.gov Theoretical studies, such as those using density functional theory (DFT), have been employed to understand the relationship between the molecular structure of isoxazole derivatives and their inhibition efficiency. researchgate.net These studies help in evaluating parameters like the energies of the frontier molecular orbitals (HOMO and LUMO), which are important for predicting the adsorption behavior of the inhibitor molecules on the metal surface.

The temperature of the corrosive environment also influences the effectiveness of isoxazole inhibitors. Generally, the inhibition efficiency of many organic inhibitors, including isoxazole derivatives, decreases with an increase in temperature. This is often attributed to the desorption of the inhibitor molecules from the metal surface at higher temperatures. nih.gov

Table 2: Inhibition Efficiency of Various Isoxazole Derivatives on Mild Steel in Acidic Media

| Inhibitor | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |

| (Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one (IOD) | 1 M HCl | 300 ppm | 30 | 96.6 | |

| 5-phenylisoxazole (P) | 2 M HCl | 10 x 10⁻⁴ M | 30 | 66 | nih.gov |

| 3-phenyl-5-isoxazolone (PI) | 2 M HCl | 10 x 10⁻⁴ M | 30 | 80 | nih.gov |

This data underscores the potential of isoxazole structures, such as analogues of this compound, as effective corrosion inhibitors. The presence of the chloro- and hydroxymethyl- groups on the isoxazole ring of the subject compound could further influence its adsorption characteristics and, consequently, its corrosion inhibition properties.

Future Perspectives and Emerging Trends in 3 Chloro 1,2 Oxazol 5 Yl Methanol Research

Computational Chemistry and Molecular Modeling for Predictive Design

The era of trial-and-error in chemical synthesis is gradually being replaced by a more rational, predictive approach, thanks to the power of computational chemistry and molecular modeling. For (3-Chloro-1,2-oxazol-5-yl)methanol, these in silico techniques hold the key to accelerating the discovery of its potential applications and optimizing its properties.

By employing methods like Density Functional Theory (DFT), researchers can elucidate the electronic structure, reactivity, and spectroscopic properties of this compound without the need for extensive laboratory work. nih.gov This fundamental understanding can guide the design of new derivatives with enhanced characteristics.

Molecular docking studies, a cornerstone of modern drug discovery, can predict the binding affinity and interaction patterns of this compound and its virtual analogues with various biological targets, such as enzymes and receptors. jcchems.comnih.gov For instance, if a particular protein is identified as a potential target, thousands of virtual derivatives of the lead compound can be screened computationally to identify those with the most favorable binding energies and interaction profiles. This predictive power allows for the prioritization of synthetic efforts on compounds with the highest likelihood of success.

Quantitative Structure-Activity Relationship (QSAR) models represent another powerful computational tool. By correlating the structural features of a series of isoxazole (B147169) derivatives with their biological activities, QSAR models can be developed to predict the activity of novel, unsynthesized compounds. nih.gov This allows for the rational design of molecules with improved potency and desired pharmacokinetic properties.

Table 1: Hypothetical Application of Molecular Docking for this compound Derivatives

| Derivative of this compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Parent Compound | Protein Kinase X | -6.5 | ASN102, LYS54 |

| 5-(fluoromethyl) derivative | Protein Kinase X | -7.2 | ASN102, LYS54, GLU105 |

| 3-(trifluoromethyl) derivative | Protein Kinase X | -7.8 | PHE150, LYS54 |

| 5-(aminomethyl) derivative | Protein Kinase X | -8.1 | ASP152, LYS54 |

This table is illustrative and based on the potential application of molecular modeling to this compound.

High-Throughput Screening and Combinatorial Chemistry Approaches

The synthesis and evaluation of chemical compounds have been revolutionized by high-throughput screening (HTS) and combinatorial chemistry. These technologies allow for the rapid generation and testing of vast libraries of compounds, dramatically accelerating the pace of discovery.

Combinatorial chemistry enables the synthesis of large, diverse libraries of molecules based on a common scaffold. nih.gov In the context of this compound, this would involve the systematic modification of the isoxazole ring and the hydroxymethyl group with a wide array of functional groups. This approach can generate thousands of distinct derivatives in a short period, providing a rich pool of candidates for biological screening. The development of solid-phase synthesis techniques for isoxazole-based libraries has further streamlined this process. nih.gov

Once these libraries are created, HTS can be employed to rapidly assess their biological activity against a multitude of targets. nih.govnih.gov Using automated systems, researchers can screen thousands of compounds per day for their ability to, for example, inhibit a specific enzyme or kill a particular pathogen. This allows for the swift identification of "hits"—compounds that exhibit a desired biological effect. These hits can then be subjected to further optimization through more focused chemical synthesis and detailed biological characterization.

Table 2: Illustrative High-Throughput Screening Cascade for a this compound-based Library

| Screening Stage | Assay Type | Number of Compounds | "Hit" Criteria |

| Primary Screen | Enzyme Inhibition Assay | 10,000 | >50% inhibition at 10 µM |

| Secondary Screen | Cell-based Viability Assay | 250 | IC50 < 20 µM |

| Tertiary Screen | Target Engagement Assay | 30 | Kd < 1 µM |

| Lead Candidate | N/A | 1-5 | Favorable in vitro profile |

This table represents a hypothetical workflow for the screening of a combinatorial library derived from this compound.

Interdisciplinary Research Collaborations for Enhanced Understanding

The complexity of modern scientific challenges necessitates a collaborative approach, breaking down the traditional silos between different disciplines. The future of research on this compound will undoubtedly be shaped by such interdisciplinary collaborations.

The synergy between synthetic chemists, computational biologists, pharmacologists, and material scientists can lead to a more holistic understanding of this compound and its derivatives. For example, synthetic chemists can design and create novel analogues, while computational biologists can model their interactions with biological systems. rsc.org Pharmacologists can then test these predictions in cellular and animal models, and material scientists could explore the potential of these compounds in the development of novel materials. acs.org

Such collaborations are crucial for translating fundamental chemical discoveries into real-world applications. By bringing together diverse expertise, research teams can tackle complex problems more effectively, from designing more effective therapeutic agents to developing innovative functional materials. researchgate.netmdpi.com The study of isoxazole derivatives has already benefited from such collaborations, leading to advancements in understanding their potential in various fields, including medicine and agrochemicals. mdpi.commdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Chloro-1,2-oxazol-5-yl)methanol, and how can purity be optimized?

- Methodology : The compound can be synthesized via cyclocondensation of chloro-substituted precursors, followed by hydroxylation. For example, analogous oxazole derivatives (e.g., [3-(3-fluorophenyl)-1,2-oxazol-5-yl]methanol) are synthesized using substituted phenylacetylenes and hydroxylamine derivatives under reflux conditions . Purity optimization involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. LC-MS (Exact Mass: 220.0463) and ¹H/¹³C NMR verify purity (>95%) .

Q. How should crystallographic data for this compound be collected and refined?

- Methodology : Use single-crystal X-ray diffraction with Mo-Kα radiation. Data collection and refinement can be performed using SHELXTL or SHELXL . For visualization, ORTEP-3 provides thermal ellipsoid models to assess molecular geometry . Hydrogen bonding networks should be analyzed using graph set theory (e.g., Etter’s rules) to identify motifs like R₂²(8) or C(6) chains .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H NMR (δ 4.7–5.1 ppm for CH₂OH; δ 6.5–8.0 ppm for aromatic protons) and ¹³C NMR (δ 60–65 ppm for CH₂OH; δ 150–160 ppm for oxazole carbons) .

- Mass Spectrometry : High-resolution ESI-MS (Exact Mass: 220.0463) to confirm molecular formula .

- IR : O-H stretch (~3200–3400 cm⁻¹) and C-Cl stretch (~550–600 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model transition states and electron density maps. The chlorine atom’s electrophilicity can be assessed via Fukui indices, while solvation effects (e.g., in DMSO) are modeled using COSMO-RS . Compare predicted activation energies with experimental kinetic data (e.g., SN2 reactions with amines).

Q. What strategies resolve contradictions in hydrogen bonding patterns observed in different polymorphs?

- Methodology :

Data Collection : Analyze multiple crystal structures using synchrotron radiation for high-resolution data .

Graph Set Analysis : Apply Bernstein’s framework to classify hydrogen bonds (e.g., intramolecular vs. intermolecular) and identify polymorphism drivers .

Thermal Analysis : DSC/TGA to assess stability of polymorphs and correlate with bonding motifs .

Q. How can crystallographic software (e.g., SHELXD) improve phase determination for low-quality crystals of this compound?

- Methodology : Use dual-space algorithms in SHELXD for ab initio phasing. For weak diffraction data, employ charge-flipping or Patterson methods. Refinement in SHELXL with restraints on bond lengths/angles improves convergence. Cross-validate with independent software (e.g., SIR97) to address phase ambiguity .

Q. What are the challenges in interpreting NOESY spectra for conformational analysis of this compound?

- Methodology :

- Experimental : Acquire 2D NOESY with mixing times (50–300 ms) to detect through-space correlations between oxazole protons and CH₂OH .

- Computational : Compare experimental data with MD simulations (AMBER force field) to model rotamer populations. Discrepancies may arise from dynamic effects or solvent interactions .

Data Contradictions and Resolution

- Exact Mass Variations : Discrepancies in reported exact mass (e.g., 220.0463 vs. 220.0388) may stem from isotopic abundance or instrument calibration. Always cross-validate with synthetic standards and replicate measurements .

- Crystallographic Refinement : Differences in bond lengths/angles between SHELXL and SIR97 outputs require manual validation using Fo-Fc maps and literature benchmarks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.